molecular formula C25H21N3O4S B10892700 N-[4-(acetylsulfamoyl)phenyl]-3-methyl-2-phenylquinoline-4-carboxamide

N-[4-(acetylsulfamoyl)phenyl]-3-methyl-2-phenylquinoline-4-carboxamide

Cat. No.: B10892700
M. Wt: 459.5 g/mol
InChI Key: NFJDRILMZZYTLB-UHFFFAOYSA-N
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Description

N~4~-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-3-METHYL-2-PHENYL-4-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-3-METHYL-2-PHENYL-4-QUINOLINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline core, followed by the introduction of the sulfonyl and acetylamino groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N~4~-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-3-METHYL-2-PHENYL-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions can vary widely, from room temperature to high temperatures, and may require inert atmospheres or specific solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more saturated compounds.

Scientific Research Applications

N~4~-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-3-METHYL-2-PHENYL-4-QUINOLINECARBOXAMIDE has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it useful in studies of enzyme inhibition or protein binding.

    Industry: It could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N4-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-3-METHYL-2-PHENYL-4-QUINOLINECARBOXAMIDE exerts its effects depends on its interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating the target molecule. The pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • N- {4- [ (acetylamino)sulfonyl]phenyl}acetamide
  • N- (4- { [4- (Acetylamino)phenyl]sulfinyl}phenyl)acetamide
  • Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-

Uniqueness

N~4~-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-3-METHYL-2-PHENYL-4-QUINOLINECARBOXAMIDE is unique due to its combination of functional groups and its quinoline core This structure provides it with distinct chemical and biological properties that are not found in the similar compounds listed above

Properties

Molecular Formula

C25H21N3O4S

Molecular Weight

459.5 g/mol

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-3-methyl-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C25H21N3O4S/c1-16-23(21-10-6-7-11-22(21)27-24(16)18-8-4-3-5-9-18)25(30)26-19-12-14-20(15-13-19)33(31,32)28-17(2)29/h3-15H,1-2H3,(H,26,30)(H,28,29)

InChI Key

NFJDRILMZZYTLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC(=O)C

Origin of Product

United States

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